molecular formula C16H12ClFN4OS B3886691 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B3886691
M. Wt: 362.8 g/mol
InChI Key: VVJPIKZLSKPQIX-UFWORHAWSA-N
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Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring, followed by the introduction of the sulfanyl group, and finally the formation of the hydrazide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)ACETOHYDRAZIDE
  • 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BENZENE-1-CARBOXIMIDAMIDE

Uniqueness

What sets 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart from similar compounds is its unique combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4OS/c17-11-4-3-5-12(18)10(11)8-19-22-15(23)9-24-16-20-13-6-1-2-7-14(13)21-16/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJPIKZLSKPQIX-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N'-[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE

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